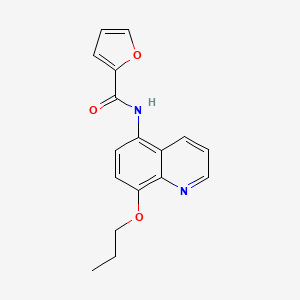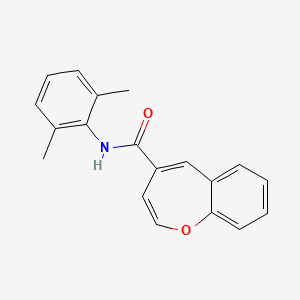
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Méthodes De Préparation
The synthesis of N-(8-propoxyquinolin-5-yl)furan-2-carboxamide typically involves the reaction of 8-propoxyquinoline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as HATU and N,N-diisopropylethylamine in a suitable solvent like dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up this synthetic route using continuous flow reactors to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the furan ring .
Applications De Recherche Scientifique
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(8-propoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis through the activation of the p53-p21 pathway . This leads to cell cycle arrest and subsequent cell death. The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis .
Comparaison Avec Des Composés Similaires
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide can be compared with other furan derivatives such as:
N-(furan-2-ylmethyl)furan-2-carboxamide: This compound has similar antimicrobial properties but differs in its chemical structure and specific applications.
Furan-2-ylmethyl furan-2-carboxylate: Another furan derivative with applications in material science and pharmaceuticals.
The uniqueness of this compound lies in its combination of the quinoline and furan moieties, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H16N2O3/c1-2-10-21-14-8-7-13(12-5-3-9-18-16(12)14)19-17(20)15-6-4-11-22-15/h3-9,11H,2,10H2,1H3,(H,19,20) |
Clé InChI |
UAXRFXVRHQSMAM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CO3)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320633.png)
![7,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320636.png)

![2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11320654.png)
![2-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11320656.png)
![N-cyclohexyl-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320670.png)


![2,6-Difluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11320685.png)
![7-(4-Hydroxyphenyl)-3-methyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11320687.png)
![7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11320701.png)
![3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11320703.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11320704.png)
![2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11320706.png)
